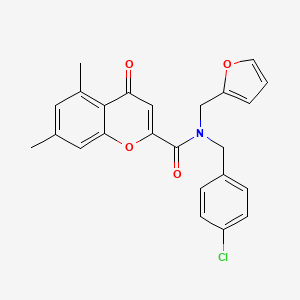![molecular formula C21H18O3 B11396906 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396906.png)
6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with isopropyl, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the isopropyl, methyl, and phenyl substituents. Key steps may include:
Formation of the Furochromene Core: This can be achieved through cyclization reactions involving coumarin derivatives.
Substitution Reactions: Introduction of the isopropyl and methyl groups can be done using alkylation reactions, often employing reagents like alkyl halides in the presence of a base.
Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, anti-inflammatory, and anticancer activities. Its interactions with biological macromolecules are of particular interest, as they can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, research is focused on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further development in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 5,6-Dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
Compared to these similar compounds, 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3 |
InChI Key |
VNWZAPULMXONFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B11396829.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396834.png)
![N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11396845.png)
![N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11396852.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396857.png)
![9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11396864.png)

![Methyl 4-(5-{[(2-{[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]amino}ethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B11396876.png)
![2-(1,3-benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11396883.png)
![3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396890.png)

![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11396902.png)
![N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11396904.png)
![[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11396913.png)
